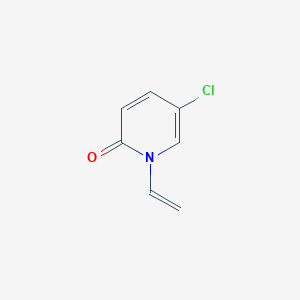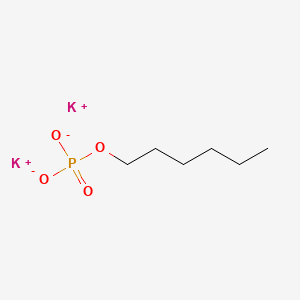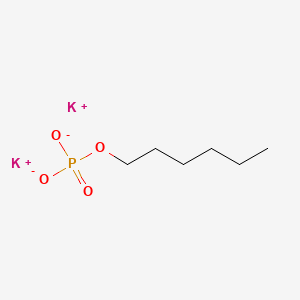
Dipotassium hexyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula ( \text{C}6\text{H}{13}\text{O}_4\text{P}\text{K}_2 ). It is a potassium salt of hexyl phosphate, where two potassium ions are bonded to the phosphate group. This compound is known for its solubility in water and its use in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2 \text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form the dipotassium salt. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium hexyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can participate in substitution reactions where the hexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at room temperature.
Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Substitution: Often involves the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide.
Major Products
Hydrolysis: Produces hexyl alcohol and potassium phosphate.
Esterification: Forms hexyl esters and water.
Substitution: Results in the formation of substituted phosphates and potassium halides.
Wissenschaftliche Forschungsanwendungen
Dipotassium hexyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular signaling and metabolism. It can also function as a buffering agent, maintaining the pH balance in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium phosphate: ( \text{K}_2\text{HPO}_4 )
Monopotassium phosphate: ( \text{KH}_2\text{PO}_4 )
Tripotassium phosphate: ( \text{K}_3\text{PO}_4 )
Uniqueness
Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts distinct hydrophobic properties compared to other potassium phosphates. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
37242-45-8 |
|---|---|
Molekularformel |
C6H13K2O4P |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


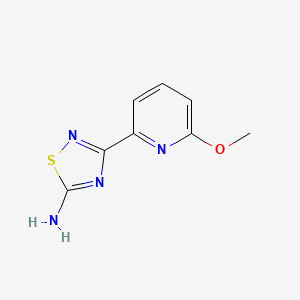
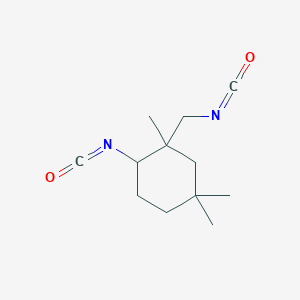
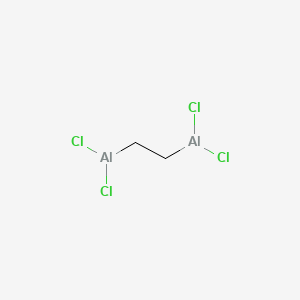
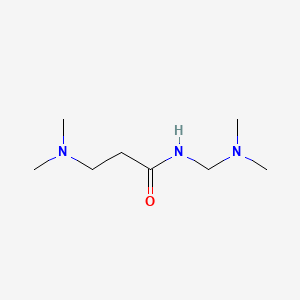
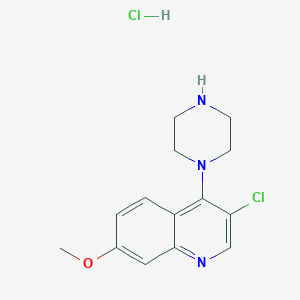


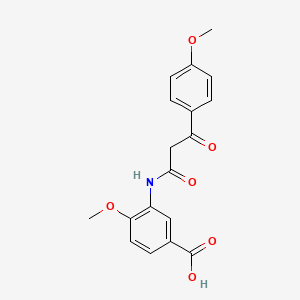
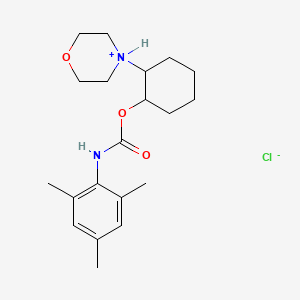
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
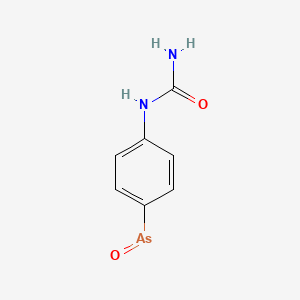
![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
